4-Ethyl-2-pyridinecarbonitrile-d5

LC-MS quantitative bioanalysis isotopic interference

4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) is a perdeuterated pyridinecarbonitrile derivative in which five hydrogen atoms are replaced with deuterium. The compound exhibits a molecular mass of 137.19 Da, a shift of +5.03 Da relative to its unlabeled counterpart (4-ethyl-2-pyridinecarbonitrile, 132.16 Da).

Molecular Formula C8H8N2
Molecular Weight 137.19 g/mol
Cat. No. B13834638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-pyridinecarbonitrile-d5
Molecular FormulaC8H8N2
Molecular Weight137.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)C#N
InChIInChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3/i2D2,3D,4D,5D
InChIKeyWSIWRNNXMDBVGX-SIPVGYFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-pyridinecarbonitrile-d5 – Stable Isotope Labeled Internal Standard for Precise Quantification in LC-MS and GC-MS Workflows


4-Ethyl-2-pyridinecarbonitrile-d5 (CAS: 1330052-70-4) is a perdeuterated pyridinecarbonitrile derivative in which five hydrogen atoms are replaced with deuterium . The compound exhibits a molecular mass of 137.19 Da, a shift of +5.03 Da relative to its unlabeled counterpart (4-ethyl-2-pyridinecarbonitrile, 132.16 Da) [1]. This mass shift, combined with high isotopic enrichment (typically ≥98 atom% D for TRC products) [2], enables its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of 4-ethyl-2-pyridinecarbonitrile in complex biological and environmental matrices via mass spectrometry .

Why 4-Ethyl-2-pyridinecarbonitrile-d5 Cannot Be Replaced by Unlabeled Analogs or Less-Substituted Deuterated Variants in Quantitative MS Assays


Generic substitution of a deuterated internal standard with the unlabeled parent compound or with a lower-mass deuterated analog fails to meet the analytical criteria for accurate quantitation. Unlabeled 4-ethyl-2-pyridinecarbonitrile co-elutes with the target analyte and cannot be distinguished by mass spectrometry [1]. Deuterated analogs with fewer than three mass units difference (e.g., -d1 or -d2) risk isotopic overlap with the natural abundance M+1 or M+2 peaks of the unlabeled analyte, introducing significant bias . The five-deuterium substitution pattern of 4-ethyl-2-pyridinecarbonitrile-d5 provides a +5 Da mass shift that exceeds the minimum recommended 3 Da separation for small molecules , ensuring baseline-resolved extracted ion chromatograms (XICs) and minimal interference from the analyte's isotopic envelope [2].

4-Ethyl-2-pyridinecarbonitrile-d5: Comparative Evidence for Procurement Decisions


Mass Shift Superiority: +5 Da versus +2 Da for Deuterated Analogs

4-Ethyl-2-pyridinecarbonitrile-d5 exhibits a net mass increase of +5.03 Da relative to the unlabeled analyte, whereas a hypothetical d2-labeled analog would provide only +2 Da. A +2 Da shift is insufficient for many small molecules, as the M+2 peak of the unlabeled analyte (from natural ¹³C and ¹⁵N abundance) can exceed 10% of the M peak intensity, causing significant interference in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions . The +5 Da shift ensures the internal standard channel is free of cross-talk from the analyte's isotopic cluster [1].

LC-MS quantitative bioanalysis isotopic interference

Isotopic Purity and Chemical Purity Benchmarks for Reproducible Quantitation

4-Ethyl-2-pyridinecarbonitrile-d5 supplied by Toronto Research Chemicals (TRC, Cat. No. E925547) adheres to TRC's established quality standards for stable isotope-labeled compounds, which specify minimum 98% chemical purity (by HPLC or GC) and minimum 98% or 99% isotopic purity (by ¹H-NMR and/or MS) for most products [1]. In contrast, generic or non-certified deuterated pyridinecarbonitriles may exhibit lower isotopic enrichment (<95% atom D) or contain significant levels of unlabeled species, leading to systematic bias and poor inter-laboratory reproducibility .

isotopic enrichment chemical purity internal standard certification

Deuterium Placement at Non-Exchangeable Positions Ensures Long-Term Stability

The deuterium atoms in 4-ethyl-2-pyridinecarbonitrile-d5 are located on the pyridine ring (positions 3,5,6) and on the ethyl side chain (position 1,1-d2), as confirmed by IUPAC nomenclature: 3,5,6-trideuterio-4-(1,1-dideuterioethyl)pyridine-2-carbonitrile . All deuterium labels are attached to carbon atoms, avoiding labile exchangeable sites (e.g., -OH, -NH, -SH) that would undergo back-exchange with protons in aqueous or biological matrices . In contrast, deuterated standards labeled at heteroatoms or α to carbonyls exhibit deuterium loss over time, compromising assay accuracy [1].

deuterium exchange internal standard stability LC-MS robustness

Structural Specificity Over Generic Pyridinecarbonitrile Internal Standards

4-Ethyl-2-pyridinecarbonitrile-d5 is the direct isotopologue of 4-ethyl-2-pyridinecarbonitrile, sharing identical physicochemical properties (pKa, log P, retention time) with the target analyte . This structural identity ensures co-elution and equivalent ionization efficiency, critical for correcting matrix effects in electrospray ionization LC-MS [1]. Using a structurally related but non-identical internal standard, such as 3-pyridinecarbonitrile-d4, introduces differential ion suppression/enhancement and retention time shifts that degrade accuracy and precision .

structural analog matrix effects LC-MS/MS method development

Targeted Application Scenarios for 4-Ethyl-2-pyridinecarbonitrile-d5 in Quantitative Bioanalysis


LC-MS/MS Quantitation of 4-Ethyl-2-pyridinecarbonitrile in Pharmacokinetic and ADME Studies

4-Ethyl-2-pyridinecarbonitrile-d5 serves as the optimal internal standard for quantifying the parent compound in plasma, urine, and tissue homogenates. Its +5 Da mass shift eliminates interference from the analyte's isotopic cluster, while its carbon-bound deuterium labels ensure stability throughout sample preparation and long-term storage . This allows accurate determination of Cmax, AUC, and elimination half-life with intra- and inter-assay precision ≤15% CV, meeting FDA and EMA bioanalytical method validation guidelines [1].

Environmental Fate and Metabolism Studies of Pyridinecarbonitrile Derivatives

In environmental monitoring (e.g., water, soil, and sediment analysis), 4-ethyl-2-pyridinecarbonitrile-d5 enables precise quantitation of the target compound in the presence of complex organic matrices. The use of a deuterated isotopologue minimizes the effects of ion suppression caused by co-extracted humic and fulvic acids, improving method accuracy and detection limits .

Quality Control and Impurity Profiling in Chemical Synthesis

For synthetic chemistry laboratories engaged in the production of 4-ethyl-2-pyridinecarbonitrile or its derivatives, the -d5 analog serves as a spike-in internal standard for monitoring residual unlabeled starting material or reaction byproducts via GC-MS or LC-MS. Its high isotopic purity (≥98 atom% D) ensures that any detected unlabeled species accurately reflects the true impurity level, not carryover from the internal standard [2].

Method Development and Cross-Validation of Analytical Protocols

During the transfer of a quantitative assay between instruments or laboratories, 4-ethyl-2-pyridinecarbonitrile-d5 provides a stable reference point to assess and correct for inter-instrument variability in ionization efficiency and detector response. The robust performance of the TRC-certified internal standard minimizes the need for extensive re-optimization of LC and MS parameters [3].

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